AdTx1 Binding Affinity at Human α1A-Adrenoceptor vs. Silodosin and Tamsulosin
AdTx1 exhibits subnanomolar binding affinity (Ki = 0.35 nM) at the human α1A-adrenoceptor as determined by competition binding assays using [³H]-prazosin [1]. In comparison, the clinically used α1A antagonist silodosin has a reported Ki of 0.036 nM, representing approximately 10-fold higher affinity than AdTx1, while tamsulosin exhibits a pKi of 10.38 (Ki ≈ 0.042 nM) . Thus, while silodosin and tamsulosin are slightly more potent in binding assays, AdTx1's affinity remains in the subnanomolar range—sufficient for high-sensitivity detection and receptor occupancy studies—while offering distinct mechanistic advantages not shared by these small molecules [1].
| Evidence Dimension | Binding affinity (Ki) at human α1A-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 0.35 nM |
| Comparator Or Baseline | Silodosin: Ki = 0.036 nM; Tamsulosin: pKi = 10.38 (Ki ≈ 0.042 nM) |
| Quantified Difference | Silodosin exhibits ~10-fold higher affinity; Tamsulosin exhibits ~8-fold higher affinity; AdTx1 affinity remains subnanomolar |
| Conditions | [³H]-prazosin competition binding using cloned human α1A-adrenoceptors expressed in mammalian cells |
Why This Matters
Subnanomolar affinity validates AdTx1 as a potent α1A antagonist suitable for high-sensitivity assays, with a binding profile sufficiently distinct from small-molecule comparators to warrant its use where non-competitive antagonism is required.
- [1] Quinton L, et al. Isolation and pharmacological characterization of AdTx1, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor. Br J Pharmacol. 2010;159(2):316-325. View Source
